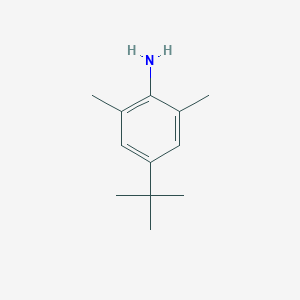

4-(Tert-Butyl)-2,6-Dimethylaniline

Overview

Description

Scientific Research Applications

Oxidative Mannich Reaction Catalyst

Ratnikov and Doyle (2013) investigated the role of transition metal salts in the oxidative Mannich reactions of N,N-dialkylanilines, including 4-(Tert-Butyl)-2,6-Dimethylaniline, using tert-butyl hydroperoxide (TBHP) as the oxidant. Their study proposed a general mechanism for these reactions, emphasizing the role of single electron transfer and tert-butylperoxy radicals in the process (Ratnikov & Doyle, 2013).

Building Blocks for Ketoxime Peptide Ligations

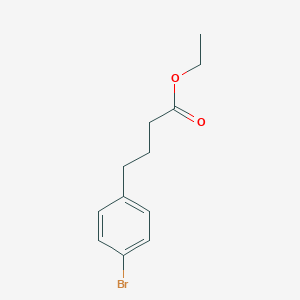

Young, Guthrie, and Proulx (2019) reported the use of palladium-catalyzed N-arylations of amino acid tert-butyl esters using 4-bromo-N,N-dimethylaniline as a coupling partner. This process leads to the synthesis of electron-rich N-aryl peptides, which undergo oxidative couplings to aminooxy groups, thus expanding the scope of side chain diversity in ketoxime peptides (Young, Guthrie, & Proulx, 2019).

Crystal Structure Analysis

Zhao, Yuan, and Zhao (2015) conducted a study on the crystal structure of a compound obtained from the condensation reaction of 4-tert-butyl-2,6-dimethylaniline and butane-2,3-dione. They analyzed its molecular structure and bonding characteristics (Zhao, Yuan, & Zhao, 2015).

Steric Effects on Mesomerism

Burgers et al. (2010) discussed the influence of bulky ortho-substituents, like 2,6-di-tert-butyl substitution, on the properties of compounds such as N,N-dimethylaniline. They explored how these substitutions impact electronic absorption spectra and basic strength due to steric hindrance (Burgers et al., 2010).

Photochemical Reactions

Bader and Hansen (1979) studied the irradiation of 4-allylated 2,6-dimethylanilines, including 4-(1′-methylallyl)-2,6-dimethylaniline, in methanol. They analyzed the formation of various photoproducts and proposed mechanisms based on intramolecular electron-donor-acceptor complexes (Bader & Hansen, 1979).

Synthesis of Novel Polyimides

Chern and Tsai (2008) synthesized a series of new polyimides containing tert-butyl side groups, including 1,4-bis(4-aminophenoxy)-2,6-di-tert-butylbenzene. These polyimides exhibited unique properties such as low dielectric constants, high glass transition temperatures, and excellent solubility (Chern & Tsai, 2008).

properties

IUPAC Name |

4-tert-butyl-2,6-dimethylaniline | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C12H19N/c1-8-6-10(12(3,4)5)7-9(2)11(8)13/h6-7H,13H2,1-5H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

CHHGWEBJQVWINZ-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CC(=CC(=C1N)C)C(C)(C)C | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C12H19N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID70361190 | |

| Record name | 4-tert-butyl-2,6-dimethylaniline | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID70361190 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

177.29 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS RN |

42014-60-8 | |

| Record name | 4-tert-butyl-2,6-dimethylaniline | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID70361190 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Synthesis routes and methods I

Procedure details

Synthesis routes and methods II

Procedure details

Synthesis routes and methods III

Procedure details

Synthesis routes and methods IV

Procedure details

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Q & A

Q1: What is the role of 4-(Tert-Butyl)-2,6-Dimethylaniline in the synthesis described in the research?

A1: this compound acts as a reactant in the condensation reaction with butane-2,3-dione (also known as diacetyl). This reaction forms the title compound, 2,3-bis[(4-tert-butyl-2,6-dimethylphenyl)imino]butane [].

Q2: How does the structure of the synthesized compound, derived from this compound, relate to its spatial configuration?

A2: The synthesized compound, 2,3-bis[(4-tert-butyl-2,6-dimethylphenyl)imino]butane, possesses a center of symmetry. The presence of the C=N double bond results in an E conformation. Notably, the benzene ring within the molecule is almost perpendicular to the plane formed by the 1,4-diazabutadiene moiety. This orientation is evident from the dihedral angle of 89.8° between these two planes [].

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.